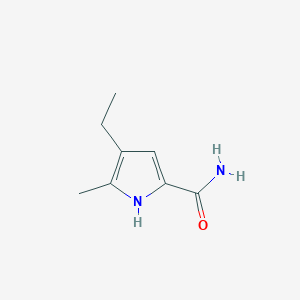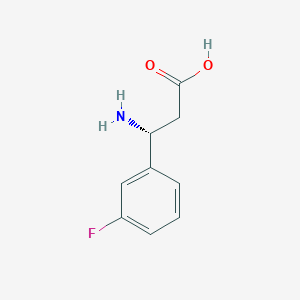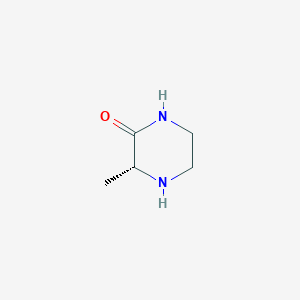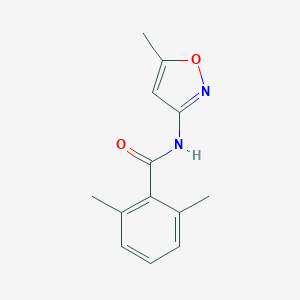
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide (EMPC) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPC belongs to the pyrrole class of compounds and is known for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it has been proposed that 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and cell survival. Inhibition of NF-κB by 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide leads to the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its relatively low toxicity. 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been found to have a high therapeutic index, meaning that it is effective at low doses with minimal side effects. Another advantage of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its stability in aqueous solutions, which makes it suitable for use in cell culture experiments. However, one limitation of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide and its potential side effects.
Future Directions
There are several future directions for research on 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide. One area of interest is the development of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the study of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide in combination with other drugs for the treatment of various diseases. In addition, more research is needed to understand the long-term effects of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide and its potential for use in clinical trials.
Synthesis Methods
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is synthesized from 5-methyl-2-pyrrolidone and ethyl isocyanate in the presence of a base catalyst. The reaction takes place at a temperature of 80-100°C for 12-24 hours. The resulting product is then purified through recrystallization to obtain pure 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide.
Scientific Research Applications
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines. 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
125342-47-4 |
|---|---|
Product Name |
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide |
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-3-6-4-7(8(9)11)10-5(6)2/h4,10H,3H2,1-2H3,(H2,9,11) |
InChI Key |
BJKQZXZKWSTRQC-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1)C(=O)N)C |
Canonical SMILES |
CCC1=C(NC(=C1)C(=O)N)C |
synonyms |
1H-Pyrrole-2-carboxamide,4-ethyl-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)


